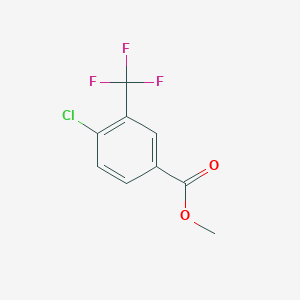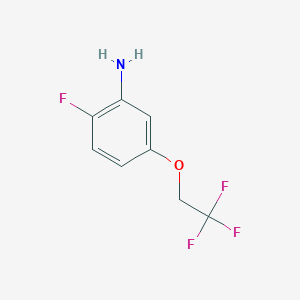
2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline
Vue d'ensemble
Description
2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline is a useful research compound. Its molecular formula is C8H7F4NO and its molecular weight is 209.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Fluorinated compounds, such as fluorinated pyrimidines and their derivatives, are extensively studied for their potential in treating cancer. For instance, fluorine chemistry contributes to the precise use of fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) in cancer treatment, highlighting methods for 5-FU synthesis and the incorporation of isotopes to study its metabolism and biodistribution. Such insights are crucial for understanding how FPs perturb nucleic acid structure and dynamics, offering pathways to more effective cancer treatments (Gmeiner, 2020).
Environmental Impact and Degradation
The environmental persistence and potential toxicity of long-chain fluorinated substances have prompted research into their biodegradation. Studies on fluorinated surfactants and their metabolites aim to understand their environmental fate and develop approaches for mitigating their adverse effects. This includes investigating the role of biodegradation in reducing environmental contamination by such compounds (Frömel & Knepper, 2010).
Applications in Material Science
Fluorinated compounds are integral to the development of materials with unique properties. For example, the incorporation of fluoro substituents into liquid crystal materials alters their melting points, mesophase morphology, and physical properties such as dielectric anisotropy and optical anisotropy. This versatility allows for the tailoring of materials for specific applications in displays and other technologies (Hird, 2007).
Biomedical Applications
In the biomedical field, fluorinated compounds are being explored for their potential in drug design and imaging. The novel physicochemical properties of perfluorinated molecules, such as chemical inertness and thermal stability, open new avenues in protein design and imaging diagnostics. This includes enhancing the stability of proteins against denaturation and developing proliferation tracers for cancer imaging (Buer & Marsh, 2012; Been et al., 2004).
Environmental and Health Risks
While fluorinated compounds offer significant benefits, their environmental and health risks cannot be overlooked. Persistent organic pollutants (POPs) including per- and polyfluoroalkyl substances (PFASs) have raised concerns due to their bioaccumulation and potential toxicity. Research into alternative PFAS compounds seeks to find safer replacements without compromising on the unique benefits provided by fluorinated substances (Wang et al., 2013).
Safety and Hazards
While specific safety and hazard information for 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, not inhaling or ingesting the compound, and using the compound only in well-ventilated areas .
Mécanisme D'action
Pharmacokinetics
A related compound, 2-fluoroaniline, is known to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties may have an impact on the bioavailability of 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline, but direct studies are needed to confirm this.
Propriétés
IUPAC Name |
2-fluoro-5-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-6-2-1-5(3-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFCMANEZHHHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252848 | |
| Record name | 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245823-39-5 | |
| Record name | 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


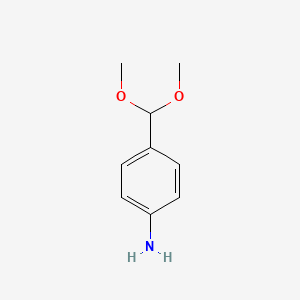
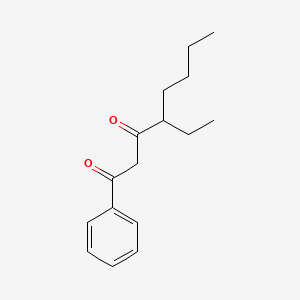
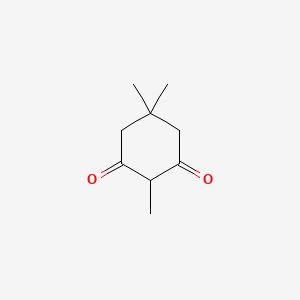
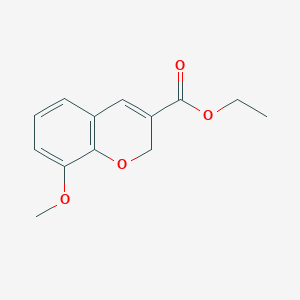

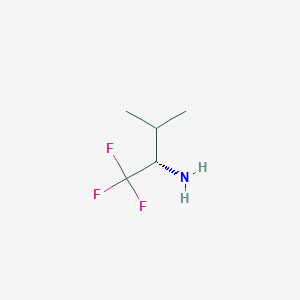

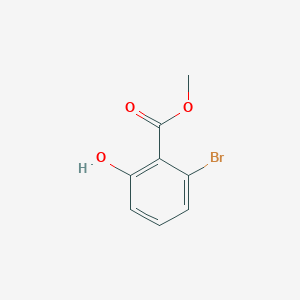
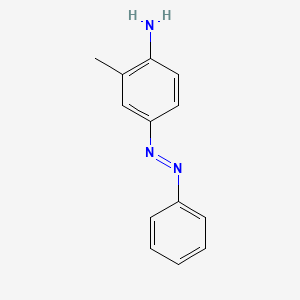
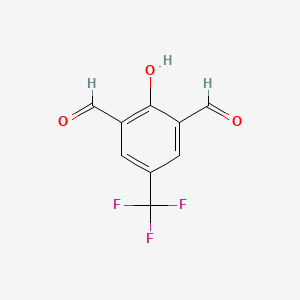
![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)
